tert-Butyl 3-oxotetrahydro-2H-[1,2,5]thiadiazolo[2,3-a]pyrazine-5(3H)-carboxylate 1,1-dioxide is a chemical compound with significant potential in scientific research and applications. Its systematic name reflects its complex structure, which includes a thiadiazole and pyrazine moiety. The compound is classified under the category of heterocyclic compounds due to the presence of nitrogen and sulfur in its ring structure.
This compound is registered under the CAS Number 1255574-37-8 and has a molecular formula of C10H17N3O5S with a molecular weight of 291.32 g/mol. It is typically utilized in various research applications due to its unique structural features that enable diverse chemical reactivity and biological activity .
The synthesis of tert-butyl 3-oxotetrahydro-2H-[1,2,5]thiadiazolo[2,3-a]pyrazine-5(3H)-carboxylate 1,1-dioxide can be approached through several methodologies:
The molecular structure of tert-butyl 3-oxotetrahydro-2H-[1,2,5]thiadiazolo[2,3-a]pyrazine-5(3H)-carboxylate 1,1-dioxide features a tetrahydro-thiadiazole ring fused with a pyrazine ring. The compound's configuration allows for multiple functional interactions due to the presence of both carbonyl groups and heteroatoms.
The compound is expected to participate in various chemical reactions typical for heterocycles:
These reactions can be leveraged to modify the compound's structure for enhanced biological activity or to create derivatives with specific properties.
The mechanism of action for tert-butyl 3-oxotetrahydro-2H-[1,2,5]thiadiazolo[2,3-a]pyrazine-5(3H)-carboxylate 1,1-dioxide likely involves interactions at the molecular level with biological targets such as enzymes or receptors. For instance:
The physical properties of tert-butyl 3-oxotetrahydro-2H-[1,2,5]thiadiazolo[2,3-a]pyrazine-5(3H)-carboxylate 1,1-dioxide include:
Chemical properties include:
tert-butyl 3-oxotetrahydro-2H-[1,2,5]thiadiazolo[2,3-a]pyrazine-5(3H)-carboxylate 1,1-dioxide has several potential applications in scientific research:
The systematic IUPAC name tert-Butyl 3-oxotetrahydro-2H-[1,2,5]thiadiazolo[2,3-a]pyrazine-5(3H)-carboxylate 1,1-dioxide provides a complete topological description of this complex heterocyclic compound. The name delineates several key structural features:
Table 1: Heterocyclic Framework Components
| Component | Description |
|---|---|
| Core Bicyclic System | [1,2,5]Thiadiazolo[2,3-a]pyrazine (fused 6-5 bicyclic system) |
| Ring Saturations | Fully reduced (tetrahydro) rings |
| Thiadiazole State | 1,1-Dioxide (sulfone functionality) |
| Key Substituents | 3-Oxo (ketone), 5(3H)-carboxylate (tert-butyl ester) |
The numbering system initiates at the thiadiazole sulfur (position 1), with the sulfone oxygens at 1,1. The ketone occupies position 3, while the Boc-protected nitrogen resides at position 5 of the pyrazine ring. This precise nomenclature differentiates it from related scaffolds like oxazolo-pyrazines (e.g., CAS 958635-18-2) that lack the sulfur heteroatom [4] [7].
The molecular formula C10H17N3O5S (MW: 291.32 g/mol) is confirmed by multiple analytical sources [2] [5] [8]. Key structural implications include:
Table 2: Molecular Identity Data
| Property | Value | Source/Reference |
|---|---|---|
| CAS Registry Number | 1255574-37-8 | [2] [5] |
| Molecular Formula | C₁₀H₁₇N₃O₅S | [2] [8] |
| Molecular Weight | 291.32 g/mol | [5] [8] |
| MDL Number | MFCD17214272 | [2] [8] |
| SMILES Notation | CC(C)(C)OC(=O)N1CC2C(NS2(=O)=O)NC1 | [2] |
While single-crystal XRD data remains unreported for this specific compound, spectroscopic data provides definitive structural validation:
Table 3: Key Spectroscopic Signatures
| Technique | Key Signals | Structural Assignment |
|---|---|---|
| ¹H NMR (DMSO-d₆) | δ 1.45 (s, 9H) | tert-Butyl methyl protons |
| δ 3.60-4.40 (m, 6H) | Methylene protons (CH₂-N) | |
| ¹³C NMR | δ 27.9 | (CH₃)₃C |
| δ 80.5 | (CH₃)₃C | |
| δ 153.8 | Boc C=O | |
| δ 168.9 | 3-Oxo ketone | |
| IR | 1775 cm⁻¹ (strong) | Ketone C=O stretch |
| 1695 cm⁻¹ (strong) | Ester C=O stretch | |
| 1340 cm⁻¹, 1165 cm⁻¹ (doublet) | Sulfone S=O asymmetric/symmetric stretches |
The absence of XRD data highlights a research gap, though computational models predict a nearly planar thiadiazole ring and puckered pyrazine ring, with the sulfone group adopting a tetrahedral geometry. The topological polar surface area (TPSA) is calculated at 96.02 Ų, indicating moderate polarity [8].
CAS No.: 31373-65-6
CAS No.: 4390-05-0
CAS No.: 22642-82-6
CAS No.: 12273-51-7
CAS No.: 463-82-1